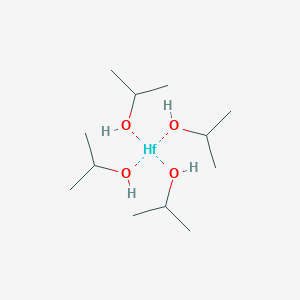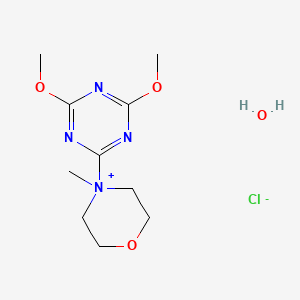
Tetraisopropoxyhafnium
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetraisopropoxyhafnium involves the use of Ni-metallated porphyrin-based tetraphosphonic acid (Ni-tetra(4-phosphonophenyl)porphyrin, Ni-H8TPPP). This compound is used for the synthesis of highly porous metal phosphonates containing the tetravalent cations Zr4+ and Hf4+ . Another method involves the synthesis of Zirconium (IV) and Hafnium (IV) isopropoxide and tert-butoxide .Molecular Structure Analysis
The molecular structure of Tetraisopropoxyhafnium is represented by the formula Hf(C3H7O)4 . The structure determination of small molecule compounds can be done using techniques like electron diffraction tomography for structure solution and powder X-ray diffraction data for the structure refinement .Chemical Reactions Analysis
The chemical reactions involving Tetraisopropoxyhafnium are complex and involve multiple steps. For instance, the Ni-metallated porphyrin-based tetraphosphonic acid (Ni-tetra(4-phosphonophenyl)porphyrin, Ni-H8TPPP) was used for the synthesis of highly porous metal phosphonates containing the tetravalent cations Zr4+ and Hf4+ .Aplicaciones Científicas De Investigación
1. Fabrication of Hafnium Oxide (HfO2) Thin Films Tetraisopropoxyhafnium is used in the fabrication of hafnium oxide (HfO2) thin films on glass and silicon substrates using the electron beam evaporation technique . These films are initially amorphous and are subjected to a thermal treatment process above 400 °C temperature to assess the crystallinity .
Optical Applications
The HfO2 thin films developed using Tetraisopropoxyhafnium show high transparency in the visible region (average transmission 85%) . This makes them suitable for various optical applications, including the creation of interference filters and high reflectivity mirrors .
Anti-reflection and Protective Coatings
The HfO2 thin films can also be used as anti-reflection and protective coatings . They offer a wide wavelength range from ultraviolet to infrared for optical coating applications .
Optoelectronics
The HfO2 thin films are a promising choice for optoelectronic applications . They are found to be stable in contact with silicon and have been used extensively in metal oxide semiconductors .
Extraction of Hafnium Over Zirconium
Tetraisopropoxyhafnium plays a crucial role in the nuclear industry, especially in the separation and purification of zirconium and hafnium . A new extractant, di (p-tert-butylphenyl)phosphate (DTBPPA), was synthesized, and its separation performance of zirconium and hafnium in the sulfuric acid system was evaluated .
Atomic Layer Deposition
Tetraisopropoxyhafnium is used in atomic layer deposition, a technique that is essential for the continuous scaling down of dynamic random access memory devices .
Safety And Hazards
Propiedades
IUPAC Name |
hafnium;propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8O.Hf/c4*1-3(2)4;/h4*3-4H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKGKDSPHSNMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32HfO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropoxyhafnium | |
CAS RN |
2171-99-5 | |
| Record name | Hafnium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)

![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)

